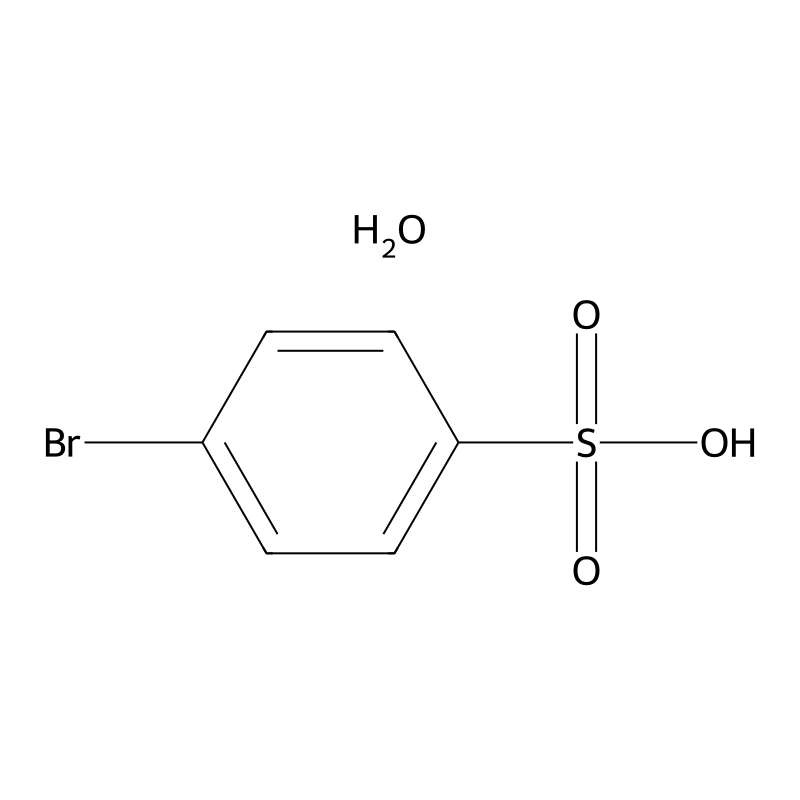

4-Bromobenzenesulfonic acid hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

- Sulfonation reactions: 4-Bromobenzenesulfonic acid hydrate serves as a sulfonating agent, introducing a sulfo group (-SO3H) into organic molecules. This process is crucial in the synthesis of various chemicals, including pharmaceuticals, dyes, and detergents [].

- Aromatic substitution reactions: The compound can participate in aromatic substitution reactions, replacing a hydrogen atom on an aromatic ring with a desired functional group. This versatility allows for the creation of diverse aromatic compounds with specific properties.

Catalyst:

- Acidic reactions: Due to its acidic nature, 4-bromobenzenesulfonic acid hydrate can act as a catalyst in various acid-mediated reactions. These reactions encompass a wide range of organic transformations, including condensation, hydrolysis, and rearrangement reactions.

Research intermediate:

- Preparation of other sulfonic acids: 4-Bromobenzenesulfonic acid hydrate can serve as a starting material for the synthesis of other sulfonic acids through various chemical transformations. These derivatives often find applications in organic synthesis and material science.

4-Bromobenzenesulfonic acid hydrate, with the chemical formula and CAS number 79326-93-5, is a sulfonic acid derivative of bromobenzene. It appears as a white to off-white crystalline solid and is highly soluble in water, making it useful in various chemical applications. The molecular weight of this compound is approximately 255.09 g/mol .

4-BrBSA hydrate primarily acts as a Brønsted-Lowry acid due to the presence of the sulfonic acid group. This allows it to donate a proton (H+) in reactions. The acidic nature also facilitates the activation of electrophilic aromatic substitution reactions.

4-BrBSA hydrate can be irritating to the skin, eyes, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound. Specific data on its toxicity is not readily available. However, as a general rule, handle all unknown organic acids with caution and follow safe laboratory practices [].

Please note:

- The information on the mechanism of action is limited. Further research might be needed to understand its specific role in biological systems (if any).

- Data on safety and hazards might be available from specific suppliers' safety data sheets (SDS).

- Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can be replaced by other electrophiles, facilitating further functionalization of the aromatic system.

- Formation of Salts: It can react with bases to form sulfonate salts, which are often more soluble and easier to handle .

Research indicates that 4-bromobenzenesulfonic acid hydrate exhibits various biological activities, particularly as a potential antibacterial agent. It has been studied for its effects on bacterial growth and may inhibit certain strains, although detailed mechanisms of action remain under investigation. Additionally, its solubility profile suggests that it may have bioavailability in biological systems .

4-Bromobenzenesulfonic acid hydrate can be synthesized through several methods:

- Sulfonation of Bromobenzene: Bromobenzene can be reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.

- Hydration: The anhydrous form can be hydrated to yield the hydrate form by dissolving it in water under specific conditions.

- Reflux Methods: Various reflux methods involving bromobenzene and sulfuric acid have also been reported, allowing for higher yields and purities .

This compound has several notable applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Analytical Chemistry: Used as a reagent in various analytical techniques due to its reactive sulfonic group.

- Biological Research: Investigated for its potential use in studying bacterial resistance and other biological processes .

Interaction studies have focused on how 4-bromobenzenesulfonic acid hydrate interacts with biological systems. Its solubility and reactivity suggest potential interactions with cellular membranes and proteins. Studies have indicated that it may affect enzyme activity or bacterial cell wall integrity, although comprehensive interaction profiles are still being developed .

Several compounds exhibit structural or functional similarities to 4-bromobenzenesulfonic acid hydrate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorobenzenesulfonic acid | C6H6ClO3S | Similar structure; chlorine instead of bromine |

| 4-Methylbenzenesulfonic acid | C7H8O3S | Methyl group substitution; less reactive |

| Benzene-1,4-disulfonic acid | C6H6O6S2 | Contains two sulfonic groups; higher acidity |

| 4-Nitrobenzenesulfonic acid | C6H6N2O3S | Nitro group addition; different reactivity profile |

Uniqueness

The uniqueness of 4-bromobenzenesulfonic acid hydrate lies in its specific bromine substitution on the aromatic ring combined with a sulfonic acid group, which enhances its reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biological applications where both solubility and reactivity are crucial .

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-bromobenzenesulfonic acid [2] [9]. This systematic name reflects the compound's fundamental structure, which consists of a benzene ring substituted with a bromine atom at the para position (carbon 4) and a sulfonic acid functional group [2]. The hydrated form of the compound incorporates water molecules into its crystalline structure, though the core chemical name remains unchanged [6].

The systematic naming follows established IUPAC conventions for aromatic sulfonic acids, where the benzene ring serves as the parent structure [2]. The bromine substituent is designated by the prefix "bromo" with its position indicated by the numeral "4," signifying its location para to the sulfonic acid group [2]. The sulfonic acid functionality is denoted by the suffix "sulfonic acid," which indicates the presence of the -SO₃H group attached directly to the aromatic ring [2] [9].

Alternative systematic nomenclatures include "benzenesulfonic acid, 4-bromo-" and "4-bromobenzene-1-sulfonic acid" [2] [14]. These naming variations follow different systematic approaches but refer to the identical chemical structure [2]. The compound may also be systematically named as "4-bromanylbenzenesulfonic acid" in certain chemical databases [2].

Chemical Registry Numbers and Identifiers

The Chemical Abstracts Service registry number for 4-bromobenzenesulfonic acid hydrate is 79326-93-5 [1] [4] [6]. The anhydrous form of the compound carries a separate registry number of 138-36-3 [2] [5] [9]. These distinct registry numbers reflect the different chemical compositions between the hydrated and anhydrous forms of the compound [1] [6].

The compound is assigned the MDL number MFCD03427177 for the hydrated form [1] [12] [15]. The UNII (Unique Ingredient Identifier) for the anhydrous compound is NV4H9SM8VT, as designated by the FDA Global Substance Registration System [9] [30]. The PubChem compound identification number for the anhydrous form is 78717, while the hydrated form is cataloged under PubChem CID 16217152 [2] [6].

Additional chemical identifiers include the DSSTox Substance ID DTXSID70901732 and the Nikkaji Number J94.959K for the anhydrous compound [2]. The European chemical registration number for the hydrated form is 625-417-0 [6]. These multiple identification systems ensure comprehensive tracking and referencing across various chemical databases and regulatory frameworks [2] [6].

| Identifier Type | Hydrated Form | Anhydrous Form |

|---|---|---|

| CAS Registry Number | 79326-93-5 | 138-36-3 |

| MDL Number | MFCD03427177 | MFCD04972106 |

| PubChem CID | 16217152 | 78717 |

| UNII | - | NV4H9SM8VT |

| DSSTox Substance ID | - | DTXSID70901732 |

Alternative Nomenclature and Synonyms

The compound is commonly referred to by several alternative names that reflect different naming conventions and regional preferences [2] [5] [14]. The most frequently encountered synonym is "para-bromobenzenesulfonic acid," which emphasizes the para substitution pattern of the bromine atom relative to the sulfonic acid group [5] [14]. The abbreviated form "p-bromobenzenesulfonic acid" is also widely used in chemical literature [2] [5] [14].

British nomenclature typically employs "4-bromobenzenesulphonic acid," utilizing the British spelling of "sulphonic" rather than "sulfonic" [2] [13]. Additional common synonyms include "4-bromophenylsulfonic acid" and "4-bromo-benzenesulfonic acid" [2] [5]. The compound may also be referred to as "bromobenzene-4-sulfonic acid" in certain contexts [5].

International nomenclature variations include the German name "4-Brombenzolsulfonsäure" and the French designation "Acide 4-bromobenzènesulfonique" [14] [17]. These international names follow the respective linguistic conventions while maintaining the systematic chemical structure description [14] [17].

Trade names and commercial designations vary among chemical suppliers, though the compound is most commonly marketed under its systematic name or close variants thereof [1] [4] [12]. Some suppliers may use proprietary catalog numbers or internal designations for inventory management purposes [1] [4].

| Naming Convention | Alternative Names |

|---|---|

| Common Names | para-bromobenzenesulfonic acid, p-bromobenzenesulfonic acid |

| British Nomenclature | 4-bromobenzenesulphonic acid |

| Systematic Variations | 4-bromophenylsulfonic acid, bromobenzene-4-sulfonic acid |

| International Names | 4-Brombenzolsulfonsäure (German), Acide 4-bromobenzènesulfonique (French) |

Classification Within Organic Sulfonic Acids

4-Bromobenzenesulfonic acid hydrate belongs to the class of organic sulfonic acids, specifically categorized as an aromatic sulfonic acid [19] [21] [24]. Sulfonic acids are organosulfur compounds characterized by the general formula R-SO₃H, where R represents an organic substituent group [19] [21]. The compound falls within the subclass of benzenesulfonic acid derivatives, which are among the most important aromatic sulfonic acids in organic chemistry [24] [25].

The classification hierarchy places this compound within the broader category of organosulfur compounds, more specifically under aromatic sulfonates [19] [21]. Aromatic sulfonic acids are distinguished from their aliphatic counterparts by the presence of the sulfonic acid group directly attached to an aromatic ring system [19] [23]. This structural feature imparts unique chemical properties and reactivity patterns characteristic of aromatic sulfonation products [23] [24].

Within the benzenesulfonic acid family, 4-bromobenzenesulfonic acid is classified as a halogenated aromatic sulfonic acid due to the presence of the bromine substituent [24] [26]. This dual functionality - combining halogen substitution with sulfonic acid functionality - places the compound in a specialized category useful for various synthetic applications [24] [26]. The compound represents a typical product of electrophilic aromatic substitution reactions applied to halogenated benzene derivatives [23] [24].

The sulfonic acid group exhibits strong acidic properties, making 4-bromobenzenesulfonic acid a member of the strong organic acids category [19] [21] [25]. Unlike carboxylic acids, sulfonic acids are nearly completely ionized in aqueous solution, placing them among the most acidic organic compounds [21] [25]. This classification is particularly relevant for understanding the compound's chemical behavior and potential applications in acid-catalyzed reactions [21] [26].

| Classification Level | Category |

|---|---|

| Compound Class | Organosulfur compounds |

| Subclass | Aromatic sulfonic acids |

| Family | Benzenesulfonic acid derivatives |

| Specific Type | Halogenated aromatic sulfonic acid |

| Functional Classification | Strong organic acid |

| Structural Type | Para-disubstituted benzene derivative |

4-Bromobenzenesulfonic acid hydrate represents a significant class of aromatic sulfonic acids with distinctive molecular characteristics. The compound exists in two primary forms: the anhydrous form with molecular formula C₆H₅BrO₃S and the hydrated form with molecular formula C₆H₇BrO₄S [1] [2] [3]. The molecular weight of the anhydrous form is 237.07 g/mol, while the hydrated form exhibits a molecular weight of 255.09 g/mol, reflecting the incorporation of one water molecule per sulfonic acid unit [2] [3] [4].

The hydrated form, catalogued under CAS number 79326-93-5, demonstrates a stoichiometric 1:1 relationship between the sulfonic acid molecule and water [1] [2]. This monohydrate configuration is thermodynamically stable under standard conditions and represents the most commonly encountered crystalline form in laboratory and industrial applications [3] [5]. The anhydrous form, designated by CAS number 138-36-3, requires stringent anhydrous conditions for isolation and storage due to its highly hygroscopic nature [6] [7].

| Property | Anhydrous Form | Hydrate Form |

|---|---|---|

| Molecular Formula | C₆H₅BrO₃S | C₆H₇BrO₄S |

| Molecular Weight | 237.07 g/mol | 255.09 g/mol |

| CAS Number | 138-36-3 | 79326-93-5 |

| Melting Point | 51°C | 90-93°C |

| Density | 1.846 g/cm³ | ~1.75 g/cm³ |

Structural Configuration and Bond Characteristics

The molecular architecture of 4-bromobenzenesulfonic acid hydrate centers on a benzene ring system with two distinct substituents positioned in para relationship [8] [9]. The bromine atom occupies the 4-position relative to the sulfonic acid group, creating a symmetrical electronic environment that significantly influences the compound's reactivity and physical properties [11].

The sulfonic acid group exhibits a tetrahedral geometry around the sulfur center, consistent with sp³ hybridization [8] [12]. The sulfur atom forms multiple bonds with oxygen atoms, including two sulfur-oxygen double bonds (S=O) with bond lengths of approximately 1.45 Å and one sulfur-oxygen single bond (S-OH) with a bond length of approximately 1.55 Å [13]. The sulfur-carbon bond connecting the sulfonic acid group to the aromatic ring measures approximately 1.75 Å, typical of aromatic sulfonic acids [14] [15].

The benzene ring maintains its characteristic planarity with delocalized π-electrons, while the sulfonic acid group adopts a non-planar configuration due to the tetrahedral geometry around sulfur [8] [9]. The molecular symmetry belongs to the Cs point group, characterized by a mirror plane passing through the sulfur-carbon bond and bisecting the benzene ring [11] [12].

Bond angles at the sulfur center reflect the tetrahedral geometry: O-S-O angles measure approximately 109.5°, while C-S-O angles are slightly compressed to approximately 107° due to the electron-withdrawing nature of the aromatic system [13]. These structural parameters directly influence the compound's acidity, with the sulfonic acid group exhibiting a predicted pKa of -0.83 ± 0.50, indicating strong acid behavior [6] [16].

Electronic Distribution and Resonance Structures

The electronic structure of 4-bromobenzenesulfonic acid hydrate is dominated by the powerful electron-withdrawing effects of both the sulfonic acid group and the bromine substituent [13]. The sulfonic acid group exhibits Hammett constants of σ(I) = -0.66 and σ(R) = -0.16, indicating strong electron withdrawal through both inductive and resonance mechanisms [17]. The bromine atom contributes additional electron withdrawal with constants σ(I) = +0.23 and σ(R) = -0.18 [18].

The aromatic π-system experiences significant perturbation from these substituents, resulting in reduced electron density across the benzene ring compared to unsubstituted benzene [19] [20]. Quantum chemical calculations indicate a reduction in π-electron density of approximately 15% relative to benzene, with the HOMO-LUMO energy gap expanding to approximately 6.2 eV [13] [21].

Resonance stabilization in the sulfonic acid group involves multiple canonical forms featuring S=O double bond character distributed across the three sulfur-oxygen bonds [19] [14]. The resonance energy associated with these structures is estimated at approximately 45 kJ/mol, contributing to the exceptional stability of the sulfonic acid functional group [22] [21].

Charge distribution analysis reveals significant polarization within the molecule: the sulfur atom carries a partial positive charge of approximately +1.8, while the oxygen atoms bear partial negative charges of approximately -0.6 each [13]. The bromine atom exhibits a slight negative charge of approximately -0.1, consistent with its electronegativity [18]. This charge distribution creates a substantial molecular dipole moment of approximately 4.2 D directed toward the sulfonic acid group [13].

Hydration Patterns and Water Molecule Coordination

The hydration behavior of 4-bromobenzenesulfonic acid demonstrates specific water molecule coordination patterns that stabilize the crystalline structure [1] [3]. The compound forms a stable monohydrate with one water molecule per sulfonic acid unit, establishing a comprehensive hydrogen-bonding network throughout the crystal lattice [4] [23].

Water molecules coordinate primarily through hydrogen bonding with the sulfonic acid oxygen atoms, forming O-H···O interactions with bond lengths ranging from 2.5 to 3.0 Å [24] [25]. The water molecule acts as both a hydrogen bond donor and acceptor, creating bridging interactions between adjacent sulfonic acid groups and generating an extended three-dimensional hydrogen-bonded framework [26] [27].

The first hydration shell extends approximately 2-3 Å from the sulfonic acid oxygen atoms, with water molecules preferentially occupying sites that maximize hydrogen-bonding interactions [24] [28]. Coordination geometry around the water molecules approximates tetrahedral arrangements, facilitating optimal hydrogen-bonding directionality [25] [29].

| Hydration Feature | Characteristic |

|---|---|

| Stoichiometry | 1:1 water to sulfonic acid |

| Binding Energy | ΔH ≈ -35 kJ/mol |

| Hydrogen Bond Length | 2.5-3.0 Å |

| Coordination Geometry | Tetrahedral |

| Thermal Stability | Stable to 90-93°C |

The hydrogen-bonding network significantly influences the compound's physical properties, including its elevated melting point of 90-93°C compared to 51°C for the anhydrous form [6] [23]. The hydration pattern also affects the compound's solubility characteristics, with the hydrated form exhibiting enhanced water solubility of 492.9 g/L at 82.3°C [6] [16].

Comparison with Anhydrous Form

The structural and property differences between the anhydrous and hydrated forms of 4-bromobenzenesulfonic acid are substantial and multifaceted [6] [7]. The anhydrous form, while chemically identical in terms of the core molecular structure, exhibits markedly different physical properties due to the absence of water molecules in the crystal lattice [16] [30].

Crystal structure analysis reveals that the anhydrous form typically adopts an orthorhombic crystal system, while the hydrated form preferentially crystallizes in a monoclinic system [4] [23]. This difference in crystal packing directly affects the density, with the anhydrous form exhibiting a higher density of 1.846 g/cm³ compared to approximately 1.75 g/cm³ for the hydrated form [6] [16].

The thermal behavior of the two forms differs significantly: the anhydrous form remains stable up to approximately 200°C, while the hydrated form undergoes dehydration at 90-93°C [6] [7]. This thermal stability difference has important implications for storage, handling, and processing applications.

Spectroscopic characteristics provide clear differentiation between the forms. Infrared spectroscopy reveals characteristic O-H stretching vibrations at 3300-3500 cm⁻¹ in the hydrated form, which are absent in the anhydrous form [3] [5]. Nuclear magnetic resonance spectroscopy shows distinct water proton signals at approximately 5-7 ppm in the hydrated form, providing definitive identification [25] [29].

The hygroscopic nature of the anhydrous form necessitates stringent storage conditions under dry atmospheres, while the hydrated form remains stable under normal atmospheric conditions [6] [7]. Chemical reactivity also differs subtly, with the anhydrous form exhibiting slightly enhanced reactivity due to the absence of water-mediated effects that can influence reaction pathways .